molecular formula C22H16BrClO2 B12734819 5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol CAS No. 117238-48-9

5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol

Cat. No.: B12734819
CAS No.: 117238-48-9
M. Wt: 427.7 g/mol
InChI Key: KZIOOAYXNXLWCW-UHFFFAOYSA-N
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Description

5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the benzofuran ring.

    Friedel-Crafts Alkylation: Attachment of the phenylmethyl group to the benzofuran ring.

    Chlorination: Introduction of the chlorine atom to the phenyl ring.

    Hydroxylation: Introduction of the hydroxyl group to the methanol moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions might convert the compound to its corresponding alcohols or amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for similar activities.

Medicine

Medicinal chemistry research might explore this compound for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-benzofuranmethanol: Lacks the phenylmethyl and chlorophenyl groups.

    4-Chlorophenyl-2-benzofuranmethanol: Lacks the bromine atom.

    Phenylmethyl-2-benzofuranmethanol: Lacks the bromine and chlorophenyl groups.

Uniqueness

The presence of both bromine and chlorine atoms, along with the phenylmethyl group, makes 5-Bromo-alpha-(4-chlorophenyl)-alpha-(phenylmethyl)-2-benzofuranmethanol unique. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

117238-48-9

Molecular Formula

C22H16BrClO2

Molecular Weight

427.7 g/mol

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)-1-(4-chlorophenyl)-2-phenylethanol

InChI

InChI=1S/C22H16BrClO2/c23-18-8-11-20-16(12-18)13-21(26-20)22(25,14-15-4-2-1-3-5-15)17-6-9-19(24)10-7-17/h1-13,25H,14H2

InChI Key

KZIOOAYXNXLWCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)(C3=CC4=C(O3)C=CC(=C4)Br)O

Origin of Product

United States

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